
Pentaborane
Overview
Description
Pentaborane(9), with the chemical formula B₅H₉, is a boron hydride characterized by its high reactivity, pyrophoric nature, and unique molecular structure. It exists as a colorless, volatile liquid at room temperature with a disagreeable odor . The compound was first synthesized in the 1930s by Schlesinger and Burg through the controlled decomposition of diborane (B₂H₆) . Its structure consists of a tetragonal pyramid of boron atoms: one apical boron bonded to a single terminal hydrogen and four basal borons, each bonded to one terminal and two bridging hydrogen atoms (Figure 1) . This electron-deficient geometry contributes to its Lewis acidity and susceptibility to electrophilic attack .
Historically, this compound(9) was investigated as a high-energy rocket fuel due to its high heat of combustion (~30,000 kJ/kg) and energy density .
Preparation Methods
Historical Synthesis via Pyrolysis of Diborane
The earliest method for synthesizing pentaborane involved the pyrolysis of diborane (B₂H₆). In this process, diborane is heated to temperatures exceeding 200°C, leading to the formation of B₅H₉ alongside other boron hydrides such as tetraborane (B₄H₁₀) . For example, Burg and Stone demonstrated that passing diborane through a U-tube heated to 115°C under controlled flow conditions produced this compound(ll), a precursor to B₅H₉ . Subsequent optimization revealed that maintaining a hydrogen-to-pentaborane(ll) ratio of 10:1 at 100°C for 10 minutes yielded stable B₅H₉ .
A critical advancement came with the use of electric discharge apparatuses, where diborane and hydrogen gas were subjected to a 12–15 kV discharge at 10 mm pressure. This method minimized side reactions and improved selectivity for B₅H₉, achieving yields of ~30% under optimized conditions . Despite its historical significance, this approach has been largely supplanted by more efficient routes due to safety concerns and low scalability.
Synthesis from B₃H₈ Salts
The development of B₃H₈⁻ (octahydrotriborate) salts as intermediates marked a turning point in this compound synthesis. By reacting B₃H₈⁻ salts with hydrogen bromide (HBr), researchers generated B₃H₇Br⁻, which upon pyrolysis at 150°C decomposed into B₅H₉ and hydrogen gas . This method, pioneered by Hosmane and Grimes, achieved yields exceeding 50% when conducted in a vacuum-sealed system to prevent oxidation .
A notable variation involves the use of nickel chloride (NiCl₂) as a catalyst. For instance, treating sodium octahydrotriborate (NaB₃H₈) with NiCl₂ in anhydrous benzene at 110°C produced B₅H₉ in 42% yield . This "one-pot" synthesis eliminates the need for isolating volatile intermediates, enhancing practicality for laboratory-scale production .
Hydride-Ion Abstraction Methods
Hydride-ion abstraction using Lewis acids has emerged as a versatile route to B₅H₉. In one approach, lithium this compound (LiB₅H₈) reacts with anhydrous hydrogen chloride (HCl) to release B₅H₉ and lithium chloride (LiCl) . This method, validated by Heusser, achieved near-quantitative yields when conducted under strict anhydrous conditions .
Alternatively, reacting B₃H₈⁻ with (n-Bu)₂O-BF₄ facilitates hydride transfer, forming B₅H₉ and boron trifluoride etherate (BF₃·OEt₂) . This method avoids high temperatures, operating efficiently at room temperature with yields of ~60% .
Isotopic Enrichment Routes
The demand for boron-10-enriched B₅H₉ (¹⁰B₅H₉) in neutron capture therapy has driven innovations in isotopic synthesis. Starting with ¹⁰B-enriched boric acid (H₃¹⁰BO₃), a multi-step process converts it to sodium borohydride (Na¹⁰BH₄) via butyl borate intermediates . Subsequent oxidation with iodine (I₂) in diglyme yields Na[¹⁰B₃H₈], which reacts with NiCl₂ in mineral oil to produce ¹⁰B₅H₉ . This route achieves isotopic purity >99% and has become the standard for medical-grade B₅H₉ .
Industrial-Scale Production
Industrial production of B₅H₉, primarily for aerospace applications, relies on continuous-flow systems. Callery Chemical Company’s proprietary method involves catalytic dehydrogenation of B₃H₈⁻ salts at 150°C under nitrogen atmosphere, achieving daily outputs of 50–100 kg . Key process parameters include:
This method emphasizes safety through mercury-manometer monitoring and nitrogen purging to prevent explosive oxidation .
Comparative Analysis of Methods
The choice of synthesis method depends on application-specific requirements:
-
Pyrolysis of Diborane : Suitable for small-scale research but limited by low yields (~30%) .
-
B₃H₈ Salt Routes : Preferred for laboratory synthesis due to moderate yields (50–70%) and scalability .
-
Isotopic Enrichment : Essential for medical applications despite higher costs .
-
Industrial Production : Optimized for throughput but requires advanced infrastructure .
Recent advances in catalyst design, particularly nickel and palladium complexes, promise to enhance yields and reduce energy consumption across all methods .
Chemical Reactions Analysis
Pentaborane is highly reactive and undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is an extremely reactive reducing agent and can ignite spontaneously in contact with air and many other materials. Reactions with oxygen are often violently explosive . This compound also reacts with ammonia to form a diammoniate .
Common reagents and conditions used in these reactions include:
Oxidation: Reacts violently with oxygen.
Reduction: Acts as a reducing agent.
Substitution: Reacts with ammonia to form diammoniate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Rocket Propulsion
Overview
Pentaborane has been investigated as a potential fuel for rocket engines due to its high energy density and the ability to release hydrogen upon combustion. Its use in aerospace applications stems from its favorable performance characteristics compared to conventional fuels.
Case Studies
- NASA Research : Various studies conducted by NASA have focused on the energetic properties of this compound in rocket propulsion systems. Research indicates that this compound can produce a significant thrust-to-weight ratio, making it suitable for high-performance applications .
- Thermal Stability : Investigations into the thermal stability of this compound have shown that it can maintain stability at elevated temperatures, which is crucial for long-duration missions. For instance, tests indicated that this compound remains stable at temperatures up to 90°C for extended periods .
Organic Synthesis
Overview
this compound serves as a versatile reagent in organic chemistry, particularly in the synthesis of complex molecules. Its unique boron-hydrogen bonds allow for various reactions, including hydride transfer and the formation of boron clusters.
Applications in Synthesis
- Frustrated Lewis Pair Chemistry : this compound is utilized in "frustrated Lewis pair" (FLP) chemistry, where it acts as a Lewis acid to facilitate reactions that would otherwise be challenging. This application has implications in catalysis and materials development .
- Synthesis of Higher Boron Hydrides : Researchers have synthesized higher boron hydrides from this compound, expanding the utility of boron compounds in creating new materials with desirable properties .
Materials Science
Overview
The unique properties of this compound make it an attractive candidate for various materials science applications, including optoelectronics and nanotechnology.
Innovative Uses
- Optoelectronic Devices : this compound derivatives have been explored for use in optoelectronic devices due to their ability to form stable complexes with organic materials .
- Nanomaterials : The synthesis of boron-based nanomaterials using this compound has been reported, showcasing its potential in developing advanced materials for electronic and photonic applications .
Environmental Applications
Water Treatment Studies
this compound has also been studied for its potential role in water treatment processes. Research indicates that it can be used effectively in the removal of certain organic pollutants from water sources.
Mechanism of Action
The mechanism by which pentaborane exerts its effects is primarily through its high reactivity. As a reducing agent, it donates electrons to other substances, facilitating various chemical reactions. Its high reactivity with oxygen and other materials makes it a powerful and potentially dangerous compound .
Comparison with Similar Compounds
Comparison with Similar Boron Hydrides
Boron hydrides exhibit diverse structural and chemical properties. Below, pentaborane(9) is compared with diborane (B₂H₆), decaborane (B₁₀H₁₄), and this compound(11) (B₅H₁₁).
Table 1: Key Properties of this compound(9) and Related Compounds
Structural and Bonding Differences
- This compound(9) vs. Diborane : Diborane has a simpler bridge structure with two bridging hydrogens (B₂H₆), whereas this compound(9) features a 3D tetragonal pyramid with terminal and bridging hydrogens, leading to greater electron deficiency in the basal plane . This difference makes this compound(9) more reactive toward bases and electrophiles .
- This compound(9) vs. Decaborane : Decaborane (B₁₀H₁₄) adopts a closed polyhedral structure, making it a stable solid at room temperature. In contrast, this compound(9)’s open structure contributes to its volatility and reactivity .
- This compound(9) vs. This compound(11) : this compound(11) (B₅H₁₁) is a less stable isomer that decomposes spontaneously at room temperature, limiting its practical applications .
Reactivity and Chemical Behavior
- Pyrophoricity : this compound(9) ignites spontaneously in air, similar to diborane, but with a distinctive green flame . Decaborane, being a solid, is less prone to rapid oxidation .
- Lewis Acidity : this compound(9) forms stable adducts with Lewis bases (e.g., trimethylphosphine), a property exploited in synthesizing metallaboranes . Diborane also reacts with Lewis bases but requires milder conditions .
- Thermal Decomposition : Diborane decomposes into higher boranes (e.g., this compound(9) and decaborane) over time, complicating its storage .
Q & A
Basic Research Questions
Q. What are the key structural features of pentaborane(9) (B₅H₉), and how are they experimentally determined?
this compound(9) has a square pyramidal structure with a boron atom at the apex and four boron atoms forming the base. Experimental determination relies on:
- X-ray photoelectron spectroscopy (XPS) : Measures B 1s binding energies to infer electronic structure .
- Near-infrared (NIR) spectroscopy : Analyzes B–H bond vibrations to calculate bond energies and force constants .
- Electron diffraction : Historically resolved the bridge structure, disproving earlier ethane-like analogies .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Engineering controls : Use nitrogen-purged storage containers, explosion-proof electrical systems, and local exhaust ventilation .
- Personal protective equipment (PPE) : Wear flame-resistant clothing, gloves, and respiratory protection to prevent inhalation or skin contact .
- Emergency measures : Install eyewash stations, emergency showers, and dry chemical fire extinguishers (e.g., sand, lime) .
- Training : Mandatory protocols for spill management and air monitoring to detect explosive concentrations (>0.5% in air) .
Q. Which spectroscopic methods are most effective for characterizing this compound’s reactivity and stability?
- Gas-phase ion energetics : Quantifies ionization potentials and bond dissociation energies .
- NIR spectroscopy : Resolves overtone frequencies of B–H bonds to derive force constants and bond distances .
- Mass spectrometry : Identifies fragmentation patterns and isotopic signatures .
Advanced Research Questions
Q. How can researchers design experiments to calculate the heat of formation of liquid this compound(9)?
A stepwise methodology includes:
- Combustion calorimetry : Measure enthalpy changes from reactions like B₅H₉(l) + O₂(g) → B₂O₃(s) + H₂O(l) .
- Comparative analysis : Use known heats of formation for diborane (B₂H₆) and decaborane (B₁₀H₁₄) to establish trends in boron hydrides .
- Computational validation : Apply density functional theory (DFT) to reconcile experimental and theoretical values .
Q. How can contradictions in combustion data from this compound-based propulsion studies be resolved?
- Controlled-environment testing : Replicate hypergolic ignition with oxidizers (e.g., N₂O₄) in nitrogen-purged chambers to minimize air interference .
- Data normalization : Account for impurities (e.g., diborane or decaborane) in fuel samples using gas chromatography .
- Cross-validation : Compare results from turbojet combustor trials (e.g., Project Zip) with static firing tests .
Q. What methodologies assess delayed neurotoxicity from this compound exposure in animal models?
- Inhalation studies : Expose rodents to 1–20 ppm this compound vapor and monitor symptom onset (e.g., seizures, memory loss) over 48 hours .
- Biomarker analysis : Measure liver enzyme levels (e.g., ALT, AST) and brain histopathology post-exposure .
- Behavioral assays : Use maze tests to evaluate cognitive deficits linked to hippocampal damage .
Q. How is decaborane synthesized from this compound, and what are the key reaction intermediates?
- Catalytic coupling : React B₅H₉ with diborane (B₂H₆) in the presence of AlCl₃ at 300°C and 10 atm to form B₁₀H₁₄ .
- Mechanistic insights : Trace intermediates via in situ NMR spectroscopy and isotopic labeling .
Q. What challenges arise in analyzing hypergolic reactions between this compound and oxidizers like N₂O₄?
- Pyrophoric hazards : Use remote-controlled ignition systems to prevent spontaneous combustion during mixing .
- Reaction kinetics : Employ high-speed cameras and pressure sensors to capture microsecond-scale ignition delays .
- Byproduct identification : Detect toxic intermediates (e.g., boron oxides, HNO₃) using FTIR spectroscopy .
Q. How can near-infrared spectroscopy determine bond energies in this compound?
- Spectral deconvolution : Assign peaks to specific B–H stretching and bending modes .
- Force constant calculations : Apply Hooke’s law to derive bond strengths from vibrational frequencies .
- Comparative benchmarks : Cross-reference with deuterated analogs (e.g., B₅D₉) to validate assignments .
Q. What computational methods predict the electronic structure of this compound clusters?
- Molecular orbital theory : Analyze frontier orbitals to explain Lewis acidity and adduct formation (e.g., with trimethylphosphine) .
- DFT simulations : Model dipole moments (e.g., 2.13 D for B₅H₉) and polarizabilities to predict solvent interactions .
- XPS correlation : Align computed B 1s binding energies with experimental data (Table I in ).
Properties
IUPAC Name |
ethoxy-(4-nitrophenoxy)-phenyl-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO4PS/c1-2-18-20(21,14-6-4-3-5-7-14)19-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGRXSNSLVJMEA-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[P@@](=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14NO4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentaborane appears as a clear colorless liquid with a pungent odor like sour milk. Freezing point -52.9 °F (-46.6 °C). Boiling point 136.4 °F (58 °C). Decomposition temperature 302 °F (150 °C). Vapors toxic both under prolonged exposure to low concentrations and short exposure to high concentrations. Density 0.61 g / cm3. Under prolonged exposure to intense heat the containers may rupture violently and rocket., Colorless liquid with a pungent odor like sour milk; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent odor like sour milk. | |
Record name | PENTABORANE | |
Source | CAMEO Chemicals | |
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Boiling Point |
140 °F at 760 mmHg (EPA, 1998), 60 °C, 140 °F | |
Record name | PENTABORANE | |
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Record name | PENTABORANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/304 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |
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Flash Point |
86 °F (EPA, 1998), 86 °F, 86 °F (30 °C) (closed cup) /table/, 30 °C c.c. | |
Record name | PENTABORANE | |
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Record name | Pentaborane | |
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URL | https://haz-map.com/Agents/77 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | PENTABORANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/304 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Pentaborane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Reacts with water (NIOSH, 2023), Solubility in water: reaction, Reacts | |
Record name | PENTABORANE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pentaborane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.61 at 32 °F (EPA, 1998) - Less dense than water; will float, 0.61 at 0 °C/4 °C, Density (at 0-4 °C): 0.6 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3, 0.62 | |
Record name | PENTABORANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1285 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PENTABORANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PENTABORANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PENTABORANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/304 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Pentaborane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.2, Relative vapor density (air = 1): 2.2 | |
Record name | PENTABORANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PENTABORANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
171 mmHg at 68 °F (EPA, 1998), 171.0 [mmHg], Vapor pressure: 1kPa (7.5 mm Hg) at -34.8 °C; 10 kPa (75 mm Hg) at 3.8 °C; 100 kPa (750 mm Hg) at 57.6 °C, 171 mm Hg at 20 °C; 66 mm Hg at 0 °C, Vapor pressure, kPa at 20 °C: 22.8, 171 mmHg | |
Record name | PENTABORANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1285 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pentaborane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/77 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PENTABORANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PENTABORANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PENTABORANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/304 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Pentaborane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid. | |
CAS No. |
19624-22-7, 65580-80-5 | |
Record name | PENTABORANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1285 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethyl p-nitrophenyl benzenethiophosphonate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065580805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentaborane | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/pentaborane-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Pentaborane(9) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentaborane(9) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL P-NITROPHENYL BENZENETHIOPHOSPHONATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QP6TS3GA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PENTABORANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PENTABORANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PENTABORANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/304 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-51.9 °F (EPA, 1998), -46.6 °C, -47 °C, -52 °F | |
Record name | PENTABORANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1285 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PENTABORANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/774 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PENTABORANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0819 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PENTABORANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/304 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Pentaborane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0481.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.